molecular formula C6H5ClN2O2 B1322629 4-Chloro-2-methylpyrimidine-5-carboxylic acid CAS No. 933702-81-9

4-Chloro-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1322629
CAS No.: 933702-81-9
M. Wt: 172.57 g/mol
InChI Key: XPYWNHCFAFXDLF-UHFFFAOYSA-N
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Description

4-Chloro-2-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O2. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

4-Chloro-2-methylpyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylpyrimidine-5-carboxylic acid typically involves the chlorination of 2-methylpyrimidine-5-carboxylic acid. This process can be carried out using thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) as chlorinating agents under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylpyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and thiols (e.g., thiophenol) under basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 4-amino-2-methylpyrimidine-5-carboxylic acid and 4-thio-2-methylpyrimidine-5-carboxylic acid.

    Oxidation Reactions: Products include 4-chloro-2-formylpyrimidine-5-carboxylic acid.

    Reduction Reactions: Products include 4-chloro-2-methylpyrimidine-5-methanol.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methylpyrimidine-5-carboxylic acid
  • 2-Methylpyrimidine-5-carboxylic acid
  • 4-Chloro-5-methylpyrimidine-2-carboxylic acid

Uniqueness

4-Chloro-2-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 5-position makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

4-chloro-2-methylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-3-8-2-4(6(10)11)5(7)9-3/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYWNHCFAFXDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627511
Record name 4-Chloro-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933702-81-9
Record name 4-Chloro-2-methylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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